Thymidine, 5'-azido-5'-deoxy-

Overview

Description

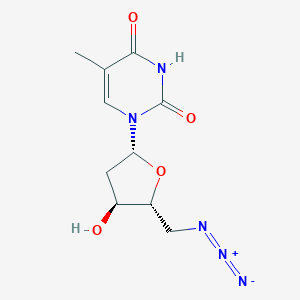

5'-Azido-5'-deoxythymidine is a chemically modified nucleoside characterized by the replacement of the 5'-hydroxyl group in thymidine with an azido (-N₃) moiety. This substitution confers unique chemical reactivity, making it valuable in synthetic chemistry (e.g., click chemistry) and as a precursor for biologically active derivatives . Its synthesis typically involves multi-step sequences starting from thymidine, including azidation at the 5' position .

Preparation Methods

Synthetic Routes and Reaction Conditions

LIZA-7 is synthesized through a multi-step process starting from thymidineThis is typically achieved by treating thymidine with a suitable azidating agent under controlled conditions .

Industrial Production Methods

The industrial production of LIZA-7 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

LIZA-7 undergoes various chemical reactions, including:

Oxidation: LIZA-7 can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The azido group in LIZA-7 can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields 5’-amino-5’-deoxy-thymidine .

Scientific Research Applications

1.1. Enzymatic Incorporation and Labeling

Thymidine, 5'-azido-5'-deoxy- has been utilized in template-independent synthesis and labeling of nucleic acids. Terminal deoxynucleotidyl transferases (TdTs) can incorporate this modified nucleoside into DNA strands, allowing for the creation of labeled oligonucleotides for various applications, including biosensing and gene silencing .

Case Study:

A study demonstrated the successful incorporation of thymidine, 5'-azido-5'-deoxy- into single-stranded DNA using TdTs, leading to the development of novel biosensors that utilize the azido group for further functionalization .

1.2. Synthesis of Xeno Nucleic Acids (XNAs)

The azido modification enables the synthesis of XNAs, which exhibit enhanced stability and resistance to nucleases. These properties make them suitable for developing therapeutic agents and diagnostic tools .

Data Table: Applications in XNA Synthesis

| Application | Description |

|---|---|

| Gene Silencing | Use of modified oligonucleotides to inhibit gene expression. |

| Biosensors | Development of sensors based on azido-labeled DNA for detecting specific biomolecules. |

| Aptamer Development | Creation of aptamers with enhanced binding properties due to structural modifications. |

2.1. Antiviral Activity

Thymidine, 5'-azido-5'-deoxy- has shown promising antiviral activity against various viruses by acting as a substrate for viral polymerases while also serving as an inhibitor for certain enzymes involved in viral replication .

Case Study:

Research indicated that thymidine analogues with azido modifications can inhibit Mycobacterium tuberculosis growth by targeting thymidine monophosphate kinase (TMPK), an essential enzyme for bacterial proliferation . This suggests potential applications in developing new anti-tuberculosis agents.

3.1. Fluorescent Labeling

The incorporation of thymidine, 5'-azido-5'-deoxy- into oligonucleotides allows for the attachment of fluorescent tags via click chemistry reactions, enabling real-time tracking and visualization of nucleic acid interactions in cellular environments .

Data Table: Fluorescent Labeling Techniques

| Technique | Description |

|---|---|

| Click Chemistry | Utilization of azide groups to attach fluorescent probes to DNA/RNA sequences. |

| Real-time Imaging | Monitoring nucleic acid interactions within live cells using fluorescently labeled oligonucleotides. |

Mechanism of Action

LIZA-7 exerts its effects by interacting with specific molecular targets. It binds to an allosteric site on the SARS-CoV-2 Nsp15 endoribonuclease, inhibiting its activity. This interaction disrupts the viral replication process, making LIZA-7 a potential antiviral agent . The molecular pathways involved include the inhibition of RNA processing enzymes, leading to the suppression of viral RNA synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogues

3'-Azido-3'-Deoxythymidine (AZT)

- Structural Difference : AZT features an azido group at the 3' position, whereas 5'-azido-5'-deoxythymidine is modified at the 5' position.

- Biological Activity : AZT is a potent antiretroviral agent inhibiting HIV reverse transcriptase . In contrast, 5'-azido-5'-deoxythymidine lacks direct antiviral activity, highlighting the critical role of substitution position in therapeutic efficacy .

- Synthetic Utility: Both compounds serve as precursors for amino derivatives (e.g., 3'-amino-3'-deoxythymidine from AZT and 5'-amino-5'-deoxythymidine from 5'-azido-thymidine) via Staudinger or Staudinger-phosphine reactions .

5'-Azido-5'-Deoxyuridine

- Base Variation : Replaces thymine with uracil.

- Enzymatic Interactions : 5'-Azido-5'-deoxyuridine is a substrate for uridine-cytidine kinase, with a reported inhibitory constant (Kᵢ) of 37 × 10⁻⁵ M, comparable to its cytidine analogue .

- Reactivity: Reduction yields 5'-amino-5'-deoxyuridine, but reactions with coumarin derivatives exhibit lower yields (≤15%) compared to thymidine analogues, suggesting steric or electronic influences from the nucleobase .

5'-Isocyano-5'-Deoxythymidine

- Functional Group: Substitutes the azido group with an isocyano (-NC) moiety.

Enzymatic and Metabolic Interactions

Phosphorylation Kinetics

- 5'-Azido-5'-deoxythymidine undergoes phosphorylation at the 3'-OH position to form 3'-phosphate derivatives, a pathway shared with 3'-azido analogues .

- Kinase Inhibition : 5'-Azido-5'-deoxycytidine exhibits competitive inhibition of uridine-cytidine kinase (Kᵢ = 37 × 10⁻⁵ M), demonstrating broader inhibitory effects across pyrimidine nucleosides compared to thymidine derivatives .

Role in Prodrug Activation

Click Chemistry

- 5'-Azido-5'-deoxythymidine is widely used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Its reactivity parallels 5'-azido-5'-deoxyguanosine, enabling precise labeling of nucleic acids .

Protecting Group Strategies

- 5'-O-Benzoyl derivatives (e.g., 5'-O-benzoyl-AZT) enhance stability during synthesis, a strategy applicable to 5'-azido-thymidine for controlled functionalization .

Comparative Data Table

Biological Activity

Thymidine, 5'-azido-5'-deoxy- (commonly referred to as 5-azido-dThd), is a synthetic nucleoside analog that has garnered interest for its potential biological activities, particularly in the fields of virology and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 253.24 g/mol

- CAS Number : 19316-85-9

5-Azido-dThd functions primarily as a nucleoside analog, which can interfere with DNA synthesis. Its azido group (-N₃) allows it to participate in various chemical reactions, including click chemistry, which can be utilized for labeling and tracking in biological systems. The incorporation of this compound into DNA can lead to the formation of non-canonical structures, disrupting normal cellular processes.

Antiviral Activity

Research indicates that thymidine analogs are crucial in antiviral therapies. For example, 3'-azidothymidine (AZT) was the first approved drug for HIV treatment and serves as a foundational model for understanding the antiviral properties of thymidine derivatives like 5-azido-dThd. The mechanism involves the inhibition of reverse transcriptase, preventing viral replication.

In Vitro Studies

- Cell Proliferation Assays :

- T Cell Activation :

Case Studies

- HIV Research :

- Cancer Treatment :

Data Table: Summary of Biological Activities

Safety and Toxicity

While thymidine analogs like 5-azido-dThd show promise in therapeutic applications, safety profiles must be carefully evaluated. Toxicity studies have indicated potential cytotoxic effects at high concentrations, necessitating further research into safe dosage levels and long-term effects on human health.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5'-azido-5'-deoxy-thymidine, and how can researchers optimize yield and purity?

Methodological Answer:

- Synthesis Protocol : The compound is typically synthesized via nucleophilic substitution using sodium azide (NaN₃) in the presence of catalysts like HgCl₂ and triethylamine (Et₃N) in DMF. Reaction conditions (0°C → rt, overnight) are critical to avoid side reactions .

- Purification : High-performance liquid chromatography (HPLC) is recommended for isolating pure material, as azide-containing intermediates often require rigorous separation from byproducts .

- Yield Optimization : Lower temperatures (0°C) during the azidation step reduce decomposition risks. Catalytic efficiency can be improved by adjusting stoichiometric ratios (e.g., NaN₃:HgCl₂) .

Q. How should researchers handle and store 5'-azido-5'-deoxy-thymidine to ensure safety and stability?

Methodological Answer:

- Safety Precautions : The azide group poses explosion risks under high heat or friction. Use blast shields, avoid metal spatulas, and conduct reactions in fume hoods. Follow H319 (eye irritation) and H335 (respiratory irritation) protocols .

- Storage : Store at -20°C in airtight, non-metallic containers under inert gas (e.g., argon). Label containers with hazard warnings (GHS07, GHS08) .

- Waste Disposal : Segregate azide-containing waste and transfer to specialized biohazard disposal services to prevent environmental contamination .

Q. What analytical techniques are suitable for characterizing 5'-azido-5'-deoxy-thymidine?

Methodological Answer:

- Structural Confirmation : Use H/C NMR to verify the azide substitution at the 5'-position and assess sugar puckering (e.g., β-anomer confirmation) .

- Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC (UV detection at 260 nm) ensure >95% purity. Monitor for residual NaN₃ or HgCl₂ via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How does the 5'-azido modification influence thymidine’s interaction with DNA metabolic enzymes (e.g., thymidine kinase or DNA polymerases)?

Methodological Answer:

- Enzyme Kinetics : Perform competitive inhibition assays using H-labeled thymidine and purified thymidine kinase (TK1/TK2). Compare and values to assess binding affinity .

- Structural Studies : Co-crystallize 5'-azido-5'-deoxy-thymidine with TK2 or DNA polymerase β. Use X-ray crystallography to map steric clashes or altered hydrogen bonding due to the azide group .

- Functional Impact : Test incorporation into DNA via primer extension assays. The bulkier azide group may stall polymerization, making it a chain terminator analog .

Q. Can 5'-azido-5'-deoxy-thymidine serve as a click chemistry precursor for targeted drug delivery systems?

Methodological Answer:

- Conjugation Strategies : React the azide with alkyne-modified ligands (e.g., folate, antibodies) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize reaction pH (7–8) and Cu(I) concentration to avoid protein denaturation .

- In Vivo Validation : Use fluorescent tags (e.g., Cy5) to track cellular uptake in cancer models. Compare biodistribution profiles with unmodified thymidine using confocal microscopy or PET imaging .

Q. What are the cytotoxic mechanisms of phosphoramidate derivatives derived from 5'-azido-5'-deoxy-thymidine?

Methodological Answer:

- Metabolic Activation : Test intracellular conversion to 5'-monophosphate forms using LC-MS/MS in HeLa or MCF-7 cells. Correlate metabolite levels with cytotoxicity (IC₅₀) via MTT assays .

- Target Identification : Perform RNAi screens to identify enzymes critical for prodrug activation (e.g., phosphodiesterases). Compare activity against reference drugs like 5-fluoro-2'-deoxyuridine (FdU) .

Q. Key Considerations for Researchers

- Contradictions in Evidence : While thymidine derivatives are generally low-risk (non-classified hazards per SDS ), the azide group introduces explosion and toxicity risks requiring specialized protocols .

- Novel Applications : Prioritize click chemistry for bioconjugation over traditional nucleoside uses, leveraging the azide’s bioorthogonality .

Properties

IUPAC Name |

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEHVJFBPNPCKI-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172919 | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19316-85-9 | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019316859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.